molecular formula C9H12FNO2 B6297706 (2-Fluoro-5-isopropoxypyridin-3-yl)methanol CAS No. 2145093-91-8

(2-Fluoro-5-isopropoxypyridin-3-yl)methanol

Cat. No.: B6297706
CAS No.: 2145093-91-8
M. Wt: 185.20 g/mol
InChI Key: QNSUUERVFVJFQQ-UHFFFAOYSA-N
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Description

(2-Fluoro-5-isopropoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C9H12FNO2 It is a fluorinated pyridine derivative, which means it contains a pyridine ring with a fluorine atom attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-isopropoxypyridin-3-yl)methanol typically involves the introduction of a fluorine atom into the pyridine ring, followed by the addition of an isopropoxy group and a methanol group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The isopropoxy group can be added using isopropyl alcohol in the presence of a base such as potassium carbonate. The final step involves the reduction of the pyridine ring to introduce the methanol group using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-isopropoxypyridin-3-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to form a piperidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Fluoro-5-isopropoxypyridin-3-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: Studied for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced biological activity and stability.

    Medicine: Investigated for its potential use in drug development. Fluorinated pyridines are known to have various pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-isopropoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The isopropoxy and methanol groups can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-5-isopropoxypyridin-3-yl)methanol is unique due to the combination of its fluorine, isopropoxy, and methanol groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the fluorine atom enhances its stability and biological activity, while the isopropoxy and methanol groups contribute to its solubility and reactivity .

Properties

IUPAC Name

(2-fluoro-5-propan-2-yloxypyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c1-6(2)13-8-3-7(5-12)9(10)11-4-8/h3-4,6,12H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSUUERVFVJFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(N=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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